

An In-depth Technical Guide to CDN1163: A Novel Allosteric SERCA2 Activator

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Compound of Interest		
Compound Name:	CDN1163	
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This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **CDN1163**, a small molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2 (SERCA2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating intracellular calcium homeostasis.

Chemical Structure and Physicochemical Properties

CDN1163, with the IUPAC name 4-(1-Methylethoxy)-N-(2-methyl-8-quinolinyl)benzamide, is a quinoline derivative.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of CDN1163



Property	Value	Reference(s)
IUPAC Name	4-(1-Methylethoxy)-N-(2- methyl-8-quinolinyl)benzamide	[1]
Molecular Formula	C20H20N2O2	[1]
Molecular Weight	320.38 g/mol	[1]
CAS Number	892711-75-0	[1]
SMILES	CC1=NC2=C(NC(C3=CC=C(O C(C)C)C=C3)=O)C=CC=C2C= C1	[1]
Appearance	White solid	[2]
Purity	≥98% (HPLC)	[1]
Solubility	DMSO: up to 100 mM Ethanol: up to 100 mM	[1]
LogP	3.88	[3]
Topological Polar Surface Area (TPSA)	51.22 Ų	[3]

Pharmacological Properties

CDN1163 is a potent, cell-permeable, and orally bioavailable allosteric activator of SERCA2.[1] [4] It directly binds to the SERCA2 enzyme, enhancing its Ca²⁺-ATPase activity and promoting the transport of calcium ions from the cytosol into the sarcoplasmic/endoplasmic reticulum lumen.[5]

Table 2: Pharmacological Data for CDN1163



Parameter	Value	Target/System	Reference(s)
EC50	6.0 ± 0.3 μM	SERCA-mediated Ca ²⁺ translocation	[1]
EC50	2.3 μΜ	SERCA2a activation	[6]
Mechanism of Action	Allosteric activator of SERCA2	SERCA2	[4][5]

Signaling Pathways Modulated by CDN1163

The primary mechanism of action of **CDN1163** is the activation of SERCA2, which in turn modulates several downstream signaling pathways implicated in various disease states.

Calcium Homeostasis and ER Stress

By enhancing SERCA2 activity, **CDN1163** helps restore intracellular calcium homeostasis, which is often dysregulated in pathological conditions. This leads to the attenuation of Endoplasmic Reticulum (ER) stress, a key factor in the progression of numerous diseases.[5] The reduction in ER stress is evidenced by the decreased expression of ER stress markers such as BiP, p-IRE1α, and CHOP.[5]



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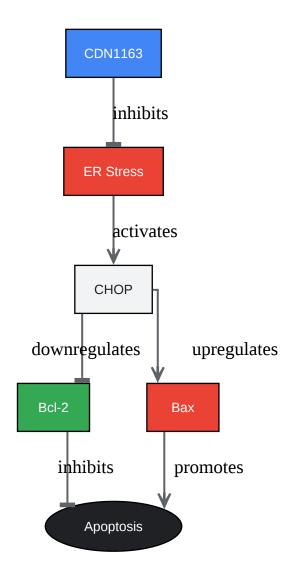
Diagram 1: CDN1163-mediated SERCA2 activation and reduction of ER stress.

Apoptosis

By mitigating ER stress, **CDN1163** can inhibit the activation of apoptotic pathways. It has been shown to decrease the expression of pro-apoptotic proteins like Bax and CHOP, while



increasing the expression of the anti-apoptotic protein Bcl-2.[5]



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Diagram 2: CDN1163's role in the modulation of apoptotic signaling.

Experimental ProtocolsIn Vitro SERCA2 Activity Assay

This protocol describes the measurement of SERCA2 Ca²⁺-ATPase activity in ER microsomes.

Materials:

ER microsomes

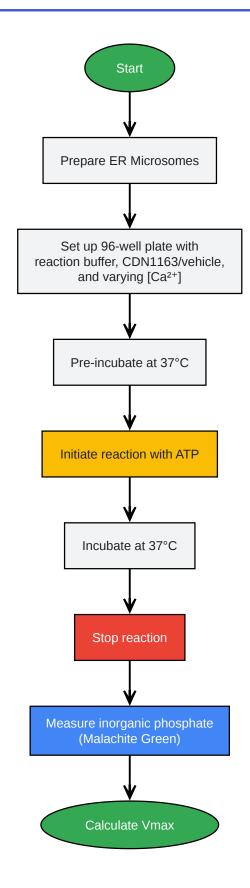


- Reaction buffer (e.g., MOPS, KCl, MgCl₂, NaN₃)
- CaCl₂ solutions of varying concentrations
- ATP
- Malachite green reagent for phosphate detection
- CDN1163 stock solution (in DMSO)
- 96-well plates

Procedure:

- Prepare ER microsomes from a suitable cell or tissue source.
- In a 96-well plate, add the reaction buffer.
- Add varying concentrations of CDN1163 or vehicle (DMSO) to the wells.
- Add CaCl₂ to achieve a range of free Ca²⁺ concentrations.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding ATP.
- Incubate at 37°C for a defined period (e.g., 20 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Measure the amount of inorganic phosphate released using the malachite green reagent by reading the absorbance at a specific wavelength (e.g., 620 nm).
- Calculate the Vmax of SERCA2 activity at each CDN1163 concentration.





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Diagram 3: Workflow for the in vitro SERCA2 activity assay.



In Vivo Animal Studies

This section outlines a general protocol for evaluating the efficacy of **CDN1163** in a mouse model of metabolic disease.

Animals:

• Genetically modified mice (e.g., ob/ob) and wild-type controls.

Drug Administration:

- CDN1163 is dissolved in a suitable vehicle (e.g., 10% DMSO in corn oil).
- Administer CDN1163 or vehicle via intraperitoneal (i.p.) injection at a specified dose (e.g., 20-50 mg/kg) and frequency (e.g., once daily for 5-7 weeks).[4][7]

Outcome Measures:

- Metabolic Parameters: Monitor blood glucose levels, glucose tolerance (GTT), and insulin tolerance (ITT).
- Histology: Perform histological analysis of tissues (e.g., liver, adipose tissue) to assess parameters like steatosis.
- Gene Expression: Analyze the expression of genes involved in gluconeogenesis, lipogenesis, and ER stress in relevant tissues using qPCR.
- Protein Analysis: Measure protein levels and phosphorylation status of key signaling molecules (e.g., AMPK) by Western blotting.

Conclusion

CDN1163 is a valuable research tool and a potential therapeutic candidate for diseases associated with SERCA2 dysfunction and ER stress. Its well-characterized chemical and pharmacological properties, coupled with its demonstrated efficacy in preclinical models, make it a compound of significant interest for further investigation. This guide provides a foundational understanding of **CDN1163** to aid researchers in their exploration of its biological effects and therapeutic applications.



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